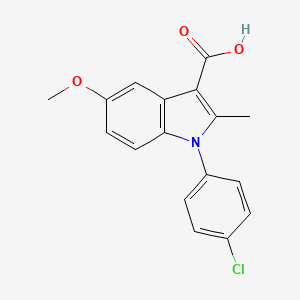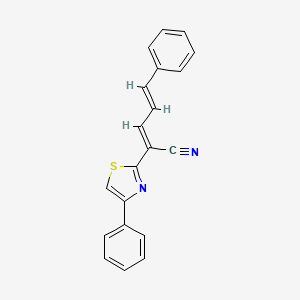![molecular formula C15H12N2 B5633379 10-methyl-5H-indolo[3,2-b]indole](/img/structure/B5633379.png)
10-methyl-5H-indolo[3,2-b]indole
Descripción general
Descripción
10-methyl-5H-indolo[3,2-b]indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals This compound is particularly interesting because of its unique structure, which includes a fused indole system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-methyl-5H-indolo[3,2-b]indole typically involves the cyclization of appropriate precursors. One common method includes the treatment of 1-methyl-2-(o-nitrophenyl)indole with triethyl phosphite in cumene at elevated temperatures (around 160°C). This reaction yields this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
10-methyl-5H-indolo[3,2-b]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or nitro compounds under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
10-methyl-5H-indolo[3,2-b]indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism by which 10-methyl-5H-indolo[3,2-b]indole exerts its effects is primarily through its interaction with biological molecules. It can bind to various enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 5H,10H-indolo[3,2-b]indole
- 10H-indolo[1,2-a]indole
- 1H,6H-indolo[7,6-g]indole
- 3H,8H-indolo[4,5-e]indole
Uniqueness
10-methyl-5H-indolo[3,2-b]indole is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and modify its interaction with biological targets, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
10-methyl-5H-indolo[3,2-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-17-13-9-5-3-7-11(13)14-15(17)10-6-2-4-8-12(10)16-14/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTWBUCGHMQSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-chlorophenyl)methylsulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B5633308.png)
![N-[2-(4-biphenylyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5633317.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5633334.png)
![{(3R*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-[(dimethylamino)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5633341.png)
![2-[4-(1-piperidinylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5633353.png)
![4-amino-12,12-dimethyl-5-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B5633357.png)
![(3R)-3,4,4-trimethyl-1-({1-[2-(1-piperazinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-3-pyrrolidinol hydrochloride](/img/structure/B5633370.png)
![[(4aS,7aR)-1-(1,2,4-oxadiazol-3-ylmethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-cyclobutylmethanone](/img/structure/B5633378.png)
![3-[1-[(2-Cyclopentyloxyphenyl)methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B5633382.png)
![9-[3-(ethylthio)propanoyl]-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5633390.png)
![(3S*,4R*)-4-(4-methoxyphenyl)-N,N-dimethyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B5633402.png)
![3-[({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)methyl]-N-(2-methoxyethyl)piperidine-1-carboxamide](/img/structure/B5633409.png)

